

A Senior Application Scientist's In-Depth Guide to 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chlorobenzofuran

Cat. No.: B1585391

[Get Quote](#)

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **7-Chlorobenzofuran**. It moves beyond a simple data sheet to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.^{[1][2]} This bicyclic heterocycle, consisting of a fused benzene and furan ring, is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[1][2][3]} The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

7-Chlorobenzofuran is a key intermediate in this field. The chlorine atom at the 7-position serves as both a critical pharmacophore and a versatile chemical handle for further synthetic elaboration, making it a valuable building block for creating diverse chemical libraries for drug discovery. This guide will detail the essential technical information required to effectively work with this compound.

Core Identification and Physicochemical Properties

Correctly identifying and understanding the physical characteristics of a compound are foundational to any experimental work.

CAS Number: 24410-55-7[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

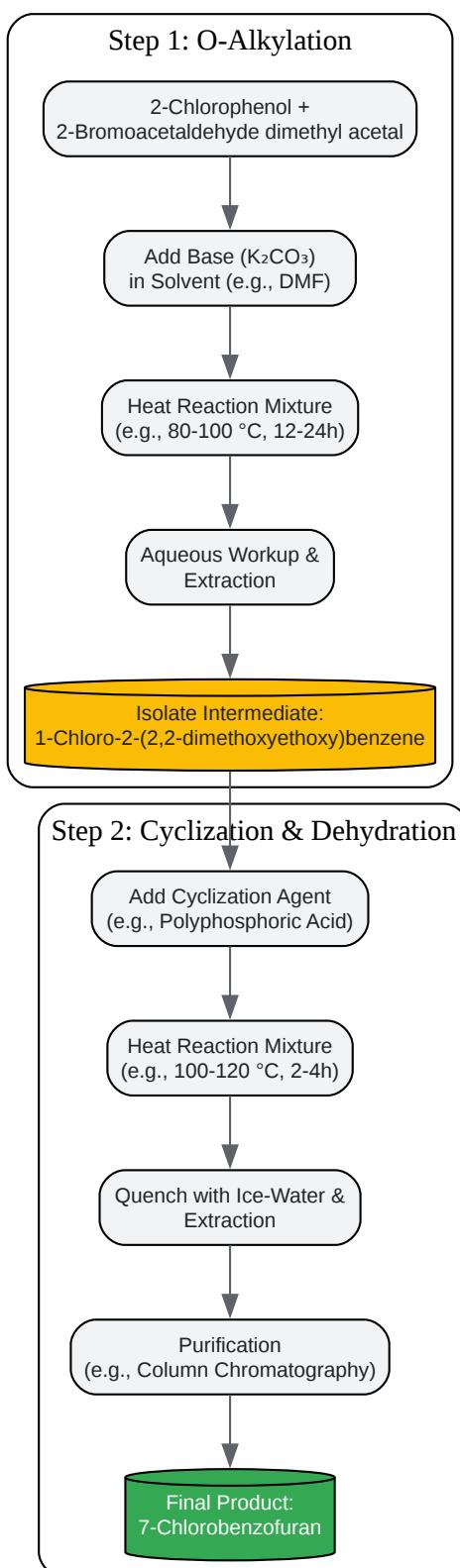
The Chemical Abstracts Service (CAS) Registry Number is the universally accepted unique identifier for this specific chemical substance.

Physicochemical Data Summary

The key properties of **7-Chlorobenzofuran** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClO	[4] [5] [7]
Molecular Weight	152.58 g/mol	[4] [7]
IUPAC Name	7-chloro-1-benzofuran	[7]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	214-216 °C	[4]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[4]
Storage Conditions	Store in freezer (-20°C), sealed in a dry environment	[4]

Synthesis Protocol: A Two-Step Approach


The synthesis of substituted benzofurans often proceeds via the formation of a phenoxyacetal intermediate followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for analogous halogenated benzofurans.[\[8\]](#)

Rationale and Mechanistic Insight

This two-step synthesis is widely employed due to its operational simplicity and the accessibility of starting materials.

- Step 1 (O-Alkylation): This is a classic Williamson ether synthesis. 2-Chlorophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from 2-bromoacetaldehyde dimethyl acetal via an S_N2 reaction to form the key ether intermediate. The acetal group is crucial as it protects the reactive aldehyde functionality under the basic conditions of the ether synthesis.
- Step 2 (Cyclization): In the presence of a strong acid (e.g., polyphosphoric acid or a strong Lewis acid), the acetal is deprotected to reveal the aldehyde. The acid then catalyzes an intramolecular electrophilic aromatic substitution. The protonated aldehyde is attacked by the electron-rich benzene ring, leading to cyclization and subsequent dehydration to form the aromatic furan ring of the final product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **7-Chlorobenzofuran**.

Detailed Step-by-Step Methodology

Materials and Reagents:

- 2-Chlorophenol
- 2-Bromoacetaldehyde dimethyl acetal
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Polyphosphoric Acid (PPA)
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

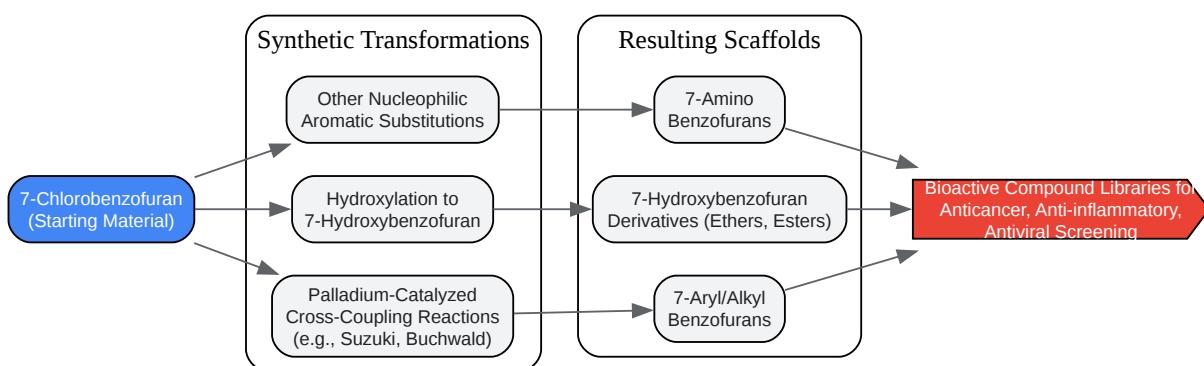
Protocol:

Step 1: Synthesis of 1-Chloro-2-(2,2-dimethoxyethoxy)benzene

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
- Stir the suspension at room temperature for 15 minutes.
- Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture.
- Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction to room temperature and pour it into cold water.
- Extract the aqueous layer three times with diethyl ether or ethyl acetate.
- Combine the organic layers and wash sequentially with water, 1M NaOH solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Synthesis of **7-Chlorobenzofuran**


- Place polyphosphoric acid into a round-bottom flask and heat it to approximately 80 °C to ensure it is mobile.
- Slowly add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) from the previous step to the hot PPA with vigorous stirring.
- Increase the temperature to 100-120 °C and stir for 2-4 hours. Monitor the cyclization by TLC.
- Cool the flask to room temperature and then carefully quench the reaction by pouring the viscous mixture onto crushed ice with stirring.
- Extract the resulting aqueous slurry three times with diethyl ether.
- Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure **7-Chlorobenzofuran**.

Applications in Drug Discovery and Medicinal Chemistry

The utility of **7-Chlorobenzofuran** stems from its role as a versatile scaffold. The benzofuran core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.^[3] The chlorine atom enhances this utility.

- **Modulation of Physicochemical Properties:** The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. It can also influence the metabolic stability of the compound.
- **Bioisosteric Replacement:** Chlorine can act as a bioisostere for other groups, such as a methyl group, allowing for the probing of steric and electronic requirements within a receptor's binding pocket.
- **Synthetic Handle:** **7-Chlorobenzofuran** is a precursor for further functionalization. For instance, it can be used to synthesize Benzofuran-7-ol via a palladium-catalyzed hydroxylation reaction.^[4] This phenol can then be used in ether or ester linkages to build more complex molecules. Furthermore, the chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Logical Flow of Application

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **7-Chlorobenzofuran** in generating diverse scaffolds.

Safety, Handling, and Storage

Working safely with any chemical reagent is paramount. The following guidelines are synthesized from available safety data sheets (SDS).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[\[10\]](#)[\[11\]](#)
- Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[\[9\]](#)[\[10\]](#)
- Handling Precautions: Avoid contact with skin, eyes, and clothing.[\[9\]](#)[\[11\]](#) Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[\[10\]](#) Wash hands thoroughly after handling.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[11\]](#) For long-term stability, storage in a freezer at -20°C is recommended.[\[4\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[10\]](#)
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[11\]](#)
 - Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[\[11\]](#)
 - Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[\[11\]](#)

Conclusion

7-Chlorobenzofuran (CAS: 24410-55-7) is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for the

development of novel therapeutic agents. A thorough understanding of its synthesis, handling requirements, and chemical potential is essential for any researcher aiming to leverage the potent biological activities of the benzofuran scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chlorobenzofuran CAS#: 24410-55-7 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 7-Chlorobenzofuran - Safety Data Sheet [chemicalbook.com]
- 7. 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- To cite this document: BenchChem. [A Senior Application Scientist's In-Depth Guide to 7-Chlorobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585391#7-chlorobenzofuran-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com